Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
CAS No.: 882182-30-1
Cat. No.: VC2545740
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.75 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882182-30-1 |
|---|---|
| Molecular Formula | C14H18ClNO3 |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C14H17NO3.ClH/c1-18-14(17)12-7-8-15(10-13(12)16)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H |
| Standard InChI Key | NYVOOOATEIPVJE-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl |
| Canonical SMILES | COC(=O)C1CCN(CC1=O)CC2=CC=CC=C2.Cl |
Introduction
Chemical Identity and Structure
Basic Identification
Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is an N-substituted piperidine derivative with multiple functional groups positioned strategically around the heterocyclic ring. The precise identification parameters are summarized in Table 1.
Table 1: Identification Parameters of Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride
| Parameter | Information |
|---|---|
| CAS Registry Number | 882182-30-1 |
| Molecular Formula | C₁₄H₁₈ClNO₃ |
| Molecular Weight | 283.75 g/mol |
| IUPAC Name | methyl 1-benzyl-3-oxopiperidine-4-carboxylate;hydrochloride |
| Synonyms | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride |
| Physical State | White to pale cream powder |
| Commercial Purity | ≥95% |
The compound features a benzyl group attached to the nitrogen atom at position 1 of the piperidine ring, an oxo (ketone) group at position 3, and a methyl carboxylate group at position 4. This specific arrangement of functional groups defines its chemical identity and distinguishes it from structurally related isomers .
Structural Features
The structure of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride contains several key functional elements:
-
A six-membered piperidine ring forming the core structure
-
A benzyl (C₆H₅CH₂-) substituent on the nitrogen atom
-
A ketone (C=O) group at position 3 of the piperidine ring
-
A methyl carboxylate (-COOCH₃) group at position 4
-
A hydrochloride salt form, which affects solubility and stability
These structural features contribute to the compound's chemical reactivity, physical properties, and potential applications in synthesis and research .
Physical and Chemical Properties
| Property | Value | Notes |
|---|---|---|
| Appearance | White to pale cream powder | Typical for this class of compounds |
| Solubility | Soluble in water, dichloromethane | Based on similar compounds and handling procedures |
| pH (aqueous solution) | Acidic | Characteristic of hydrochloride salts |
| Storage Conditions | Store in cool, dry place | For long-term stability |
| Stability | Hygroscopic | Common for hydrochloride salts |
The compound's solubility properties are consistent with its ionic nature as a hydrochloride salt, making it relatively soluble in polar solvents while maintaining limited solubility in non-polar organic solvents .
Chemical Reactivity
The chemical reactivity of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride is governed by its functional groups:
-
The ketone group at position 3 can participate in various carbonyl reactions, including reduction, nucleophilic addition, and condensation reactions
-
The methyl ester group at position 4 is susceptible to hydrolysis, transesterification, and reduction
-
The tertiary amine (as the hydrochloride salt) influences the compound's acid-base properties
-
The benzyl group can undergo aromatic substitution reactions and hydrogenolysis
These reactive sites make the compound valuable as a synthetic intermediate in the preparation of more complex structures, particularly in medicinal chemistry applications .
Synthesis and Preparation
| Step | Process | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Preparation of Intermediate | N-benzyl glycine ethyl ester, 4-halogenated ethyl butyrate, alkali | Organic solvent |
| 2 | Cyclization | Intermediate from step 1, alkali | pH adjustment (7-8), extraction |
| 3 | Isolation of Hydrochloride Salt | Crude product, hydrochloric acid | pH adjustment (1-2), crystallization |
The synthesis of the methyl ester variant would likely follow a similar pathway, with appropriate modifications to accommodate the methyl carboxylate group. The reported yield for the ethyl ester analog was exceptionally high at 97.1%, with a purity of 99.5% by HPLC analysis .
Purification Methods
Purification of methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride typically involves:
-
pH-controlled extractions between aqueous and organic phases
-
Crystallization from appropriate solvent systems
-
Potential recrystallization to improve purity
-
HPLC analysis to confirm purity of the final product
These methods are similar to those used for the ethyl ester analog, which achieved high purity levels suitable for research applications .
| Classification | Category | Hazard Statement | Code |
|---|---|---|---|
| Skin irritation | Category 2 | Causes skin irritation | H315 |
| Eye irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific target organ toxicity - single exposure | Category 3 (Respiratory system) | May cause respiratory irritation | H335 |
These classifications necessitate appropriate precautionary measures when handling the compound .
Precautionary Measures
Safety protocols for handling methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride include:
-
Avoidance of dust inhalation or contact with skin, eyes, and mucous membranes
-
Use of appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection if needed
-
Handling in well-ventilated areas or under fume hoods
-
Thorough washing after handling
-
Proper storage in tightly closed containers in well-ventilated areas
First Aid Procedures
In case of exposure to methyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride, the following first aid procedures are recommended:
-
Skin contact: Wash with plenty of soap and water; remove contaminated clothing
-
Eye contact: Rinse cautiously with water for several minutes; remove contact lenses if present
-
Inhalation: Move to fresh air and maintain a comfortable position for breathing
-
Ingestion: Seek immediate medical attention
-
For any significant exposure: Contact a poison center or physician
Related Compounds and Structural Isomers
Positional Isomer
An important related compound is methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (CAS #3939-01-3), which differs in the positions of the oxo and carboxylate groups:
Table 5: Comparison with Positional Isomer
| Feature | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | Methyl 1-benzyl-4-oxopiperidine-3-carboxylate HCl |
|---|---|---|
| CAS Number | 882182-30-1 | 3939-01-3 |
| Oxo Group Position | 3 | 4 |
| Carboxylate Group Position | 4 | 3 |
| Melting Point | Not specifically reported | ~185°C (decomposition) |
| Commercial Availability | Limited | More widely available |
This positional isomerism can significantly influence chemical reactivity, biological activity, and physical properties, making it crucial to accurately identify which isomer is being used in research applications .
Ethyl Ester Analog
Another significant related compound is ethyl 1-benzyl-3-oxopiperidine-4-carboxylate hydrochloride (CAS #52763-21-0), which differs only in the ester group:
Table 6: Comparison with Ethyl Ester Analog
| Feature | Methyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl | Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl |
|---|---|---|
| CAS Number | 882182-30-1 | 52763-21-0 |
| Ester Group | Methyl (-OCH₃) | Ethyl (-OCH₂CH₃) |
| Molecular Weight | 283.75 g/mol | 297.78 g/mol |
| Melting Point | Not specifically reported | 162-165°C |
The difference in the ester group affects properties such as lipophilicity, metabolic stability, and potentially biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume